molecular formula C19H21F2N3O2 B6762155 N-cyclopentyl-N-[(2,5-difluorophenyl)methyl]-5,6-dimethyl-2-oxo-1H-pyrazine-3-carboxamide

N-cyclopentyl-N-[(2,5-difluorophenyl)methyl]-5,6-dimethyl-2-oxo-1H-pyrazine-3-carboxamide

Cat. No.: B6762155
M. Wt: 361.4 g/mol
InChI Key: BSGYBUTYGHUGHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopentyl-N-[(2,5-difluorophenyl)methyl]-5,6-dimethyl-2-oxo-1H-pyrazine-3-carboxamide is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a pyrazine ring substituted with cyclopentyl, difluorophenyl, and dimethyl groups, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-N-[(2,5-difluorophenyl)methyl]-5,6-dimethyl-2-oxo-1H-pyrazine-3-carboxamide typically involves multiple steps:

    Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through a condensation reaction between appropriate diketones and diamines under acidic or basic conditions.

    Introduction of the Cyclopentyl Group: The cyclopentyl group is introduced via nucleophilic substitution reactions, often using cyclopentyl halides and a suitable base.

    Attachment of the Difluorophenyl Group: This step involves the use of difluorobenzyl halides in a nucleophilic substitution reaction.

    Final Coupling: The final product is obtained by coupling the intermediate compounds through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazine ring, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the pyrazine ring, potentially converting it to an alcohol.

    Substitution: The aromatic difluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Introduction of nitro, sulfonyl, or other functional groups on the aromatic ring.

Scientific Research Applications

N-cyclopentyl-N-[(2,5-difluorophenyl)methyl]-5,6-dimethyl-2-oxo-1H-pyrazine-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.

    Biological Studies: Used in studies to understand its effects on cellular processes and its potential as a lead compound for drug development.

    Chemical Biology: Employed as a tool compound to probe biological pathways and mechanisms.

    Industrial Applications: Potential use in the synthesis of more complex molecules and materials.

Mechanism of Action

The mechanism of action of N-cyclopentyl-N-[(2,5-difluorophenyl)methyl]-5,6-dimethyl-2-oxo-1H-pyrazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and are often elucidated through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopentyl-N-[(2,4-difluorophenyl)methyl]-5,6-dimethyl-2-oxo-1H-pyrazine-3-carboxamide
  • N-cyclopentyl-N-[(2,5-dichlorophenyl)methyl]-5,6-dimethyl-2-oxo-1H-pyrazine-3-carboxamide
  • N-cyclopentyl-N-[(2,5-difluorophenyl)methyl]-5,6-dimethyl-2-oxo-1H-pyrazine-3-carboxylate

Uniqueness

N-cyclopentyl-N-[(2,5-difluorophenyl)methyl]-5,6-dimethyl-2-oxo-1H-pyrazine-3-carboxamide is unique due to the specific arrangement of its substituents, which confer distinct chemical and biological properties. The presence of the difluorophenyl group, in particular, can influence its reactivity and interaction with biological targets, differentiating it from similar compounds with different substituents.

Properties

IUPAC Name

N-cyclopentyl-N-[(2,5-difluorophenyl)methyl]-5,6-dimethyl-2-oxo-1H-pyrazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F2N3O2/c1-11-12(2)23-18(25)17(22-11)19(26)24(15-5-3-4-6-15)10-13-9-14(20)7-8-16(13)21/h7-9,15H,3-6,10H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSGYBUTYGHUGHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C(=O)N1)C(=O)N(CC2=C(C=CC(=C2)F)F)C3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.